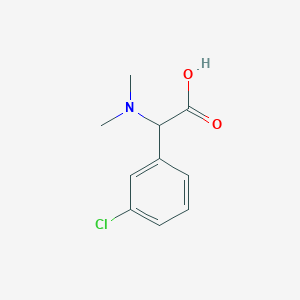![molecular formula C14H17NO4S B3071138 4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1008029-46-6](/img/structure/B3071138.png)
4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Overview
Description
Thiophene-2-carboxylic acid is an organic compound with the formula SC4H3CO2H. It is one of two monocarboxylic acids of thiophene .
Synthesis Analysis
Thiophene-2-carboxylic acid can be prepared by the oxidation of thiophene-2-carboxaldehyde . There are also various strategies in the synthesis of thiophene derivatives, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of thiophene-2-carboxylic acid consists of a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives have been widely studied as a substrate in coupling reactions and olefinations . They can undergo electrophilic, nucleophilic, or radical reactions .Physical And Chemical Properties Analysis
Thiophene-2-carboxylic acid is a white solid with a melting point of 125–127 °C .Scientific Research Applications
Synthesis of Thiophenes
Thiophenes are important heterocyclic scaffolds found in natural products and pharmaceutically active agents . The compound “4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” could potentially be used in the synthesis of thiophenes and their derivatives .
Materials for Electronic and Opto-Electronic Devices
Thiophene derivatives have become dominant functional π–electron systems in organic materials science . They have found application as hole transport materials in OLED (organic light emitting diodes), OFET (organic field-effect transistors), and OPV (organic photovoltaics) . This compound could potentially be used in the development of these materials.
Organic Semiconductors
Due to their highly reversible oxidation potentials, oligothiophenes are well suited as organic semiconductors . This compound could potentially be used in the development of organic semiconductors for electronic and optoelectronic devices .
Redox Switchable Molecular Wires
Oligothiophenes are also used as redox switchable molecular wires in unimolecular electronics . This compound could potentially be used in the development of these molecular wires .
Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1)
Furan- and thiophene-2-carbonyl amino acid derivatives have been shown to inhibit FIH-1 . This compound could potentially be used in the development of inhibitors for FIH-1 .
Activation of Hypoxia-Inducible Factor (HIF)
The same derivatives have also been shown to activate HIF-α . This compound could potentially be used in the development of activators for HIF-α .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c16-12(11-5-4-8-20-11)15-10(13(17)18)9-19-14(15)6-2-1-3-7-14/h4-5,8,10H,1-3,6-7,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWRDEGOIZXKJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate](/img/structure/B3071074.png)

-Methanone](/img/structure/B3071081.png)




![1-[(5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3071122.png)


![Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B3071148.png)
![4-{[4-(tert-butyl)phenyl]sulfonyl}-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3071159.png)